molecular formula C11H12N4O2 B1483139 2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetic acid CAS No. 2098020-57-4

2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetic acid

Cat. No. B1483139
CAS RN: 2098020-57-4
M. Wt: 232.24 g/mol
InChI Key: VFQAAHDMIKEGRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetic acid, also known as EPPA, is an organic compound that is used in various scientific research applications. EPPA is a derivative of pyrazinamide, a drug used to treat tuberculosis, and is used in laboratory experiments to study the biochemical and physiological effects of pyrazinamide and other drugs. EPPA has a wide range of applications in the scientific research field and is a useful tool for studying the effects of drugs on the body.

Scientific Research Applications

1. Chemical Sensing

A study by Gong et al. (2011) focused on a pyrazoline derivative closely related to the compound . This derivative was used as a highly selective fluorescent sensor for zinc ion detection. It showed high selectivity and low detection limits in a mixed solvent, forming a 1:1 complex with Zn²⁺ ions and displaying significant fluorescent enhancement. This suggests potential applications in chemical sensing and analysis (Gong et al., 2011).

2. Antimicrobial Activity

Asif et al. (2021) synthesized a compound similar to "2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetic acid" and evaluated its antibacterial properties. They reported significant antimicrobial activity against common pathogenic bacteria, indicating potential in the development of new antibacterial agents (Asif et al., 2021).

3. Anti-Inflammatory Agents

Raffa et al. (2010) explored pyrazolylbenzotriazinone derivatives, structurally related to the compound , for their anti-inflammatory properties. They found that some derivatives had a good pharmacological profile, suggesting their potential use as anti-inflammatory agents (Raffa et al., 2010).

4. Material Science

In material science, Al-Matar et al. (2010) reported on the solvent-free synthesis of pyrano[2,3-c]-pyrazoles, which are structurally similar to the compound . This work highlights the relevance of such compounds in material synthesis and their potential applications in various material science domains (Al-Matar et al., 2010).

properties

IUPAC Name

2-(1-ethyl-3-pyrazin-2-ylpyrazol-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-2-15-7-8(5-10(16)17)11(14-15)9-6-12-3-4-13-9/h3-4,6-7H,2,5H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFQAAHDMIKEGRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=NC=CN=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetic acid
Reactant of Route 2
2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetic acid
Reactant of Route 3
2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetic acid
Reactant of Route 4
2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetic acid
Reactant of Route 5
2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetic acid
Reactant of Route 6
2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetic acid

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